2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
2-((3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked via a thioether group to a 3,4-dihydroquinoline-substituted ethanone moiety. Structurally analogous compounds, such as its 3-methoxyphenyl counterpart (CAS 941911-84-8, molecular weight 432.5), share the same scaffold but differ in substituent electronic profiles . This compound’s design suggests applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6OS/c22-15-7-3-8-16(11-15)28-20-19(25-26-28)21(24-13-23-20)30-12-18(29)27-10-4-6-14-5-1-2-9-17(14)27/h1-3,5,7-9,11,13H,4,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEHKVAFYFJTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone represents a novel class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazolo[4,5-d]pyrimidine core.
- A chlorophenyl substitution at one end.
- A thioether linkage to an ethanone moiety that is further substituted with a dihydroquinoline group.
The molecular formula for this compound is with a molecular weight of approximately 401.83 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazolo-pyrimidine core is believed to inhibit specific enzymes involved in cancer cell proliferation and migration. For instance, studies have demonstrated that related compounds can inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumor progression. This inhibition leads to altered methylation patterns on histones, affecting gene expression related to cell growth and survival .
Anticancer Properties
Recent studies have evaluated the anticancer potential of triazolo-pyrimidine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values indicating effective inhibition of cell proliferation.
- HCT-116 (colon cancer) : Demonstrated potent cytotoxicity with IC50 values as low as 6.2 µM .
Inhibition of Cell Migration
In addition to cytotoxicity, this compound has been shown to suppress cancer cell migration. For example, treatment with similar triazolo derivatives resulted in decreased migration rates in MGC-803 gastric cancer cells . This suggests a dual mechanism where the compound not only induces apoptosis but also inhibits metastasis.
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications to the triazolo-pyrimidine core significantly influence biological activity:
- Substitution patterns on the phenyl ring affect binding affinity and selectivity towards LSD1.
- The presence of the thioether linkage appears crucial for maintaining the structural integrity required for biological activity .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of triazolo-pyrimidine derivatives:
- Compound Evaluation : A study synthesized various derivatives and assessed their LSD1 inhibitory effects. Compound 27 was identified as particularly potent with an IC50 value of 0.564 µM .
- Cytotoxicity Testing : Another investigation reported that compounds with similar structures exhibited significant antiproliferative effects against breast and colon cancer cell lines .
- Mechanistic Insights : Research highlighted how these compounds influence histone modifications, leading to changes in gene expression profiles associated with tumor growth suppression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
Substituent Effects :
- The 3-chlorophenyl group in the target compound enhances electrophilicity compared to the 3-methoxyphenyl analog, which may improve binding to electron-rich biological targets (e.g., enzyme active sites) .
- The diphenyltriazolyl analog () lacks the pyrimidine ring but features a cyclobutyl group, contributing to steric bulk and conformational rigidity .
Synthetic and Analytical Methods :
- The methoxyphenyl analog () likely follows a similar synthetic pathway to the target compound, involving nucleophilic substitution or cyclocondensation reactions.
- The diphenyltriazolyl compound () was characterized using single-crystal X-ray diffraction and DFT calculations, demonstrating high accuracy in geometric parameter prediction. This methodology could be extended to the target compound for structural validation .
Physicochemical Properties: The methoxyphenyl analog’s molecular weight (432.5) is lower than the target compound’s estimated weight (~437.9) due to chlorine’s higher atomic mass compared to methoxy . No melting point, solubility, or stability data are available for the target compound, limiting direct comparisons.
Research Findings
- Electronic Effects : Chlorine’s electron-withdrawing nature may increase metabolic stability compared to methoxy groups, which are prone to demethylation .
- Structural Stability : The triazolo-pyrimidine core in the target compound is analogous to the diphenyltriazolyl system in , both exhibiting planar geometries conducive to π-stacking interactions .
- Synthetic Challenges : Thioether linkages (common in all analogs) require careful optimization to avoid oxidation side reactions, as seen in ’s synthesis of thiophene derivatives .
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core, followed by functionalization with thioether and ethanone groups. Key steps include:
- Cyclocondensation of chlorophenyl precursors with thiourea derivatives to form the triazolopyrimidine scaffold .
- Thioether linkage via nucleophilic substitution using mercapto intermediates under inert atmospheres (e.g., nitrogen) .
- Coupling with 3,4-dihydroquinoline derivatives using carbodiimide-based coupling agents . Critical parameters: Temperature (60–100°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., Pd/C for hydrogenation) to minimize by-products .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and regioselectivity, with deuterated DMSO as the solvent .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to validate molecular weight and fragmentation patterns .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace impurities .
Q. What in vitro assays are used to screen its enzyme inhibition potential?
- Kinase Inhibition : ATP-competitive assays using recombinant kinases (e.g., EGFR or VEGFR2) with fluorescence-based readouts .
- CYP450 Interaction : Microsomal stability assays to evaluate metabolic interference .
- Dose-Response Curves : IC₅₀ determination via cell-free systems to prioritize lead optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during scale-up?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve intermediate solubility and reduce side reactions .
- Catalyst Optimization : Compare Pd/C, Pd(OAc)₂, or Ni catalysts for hydrogenation efficiency .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Q. What strategies resolve discrepancies between computational binding predictions and experimental bioactivity data?
- Molecular Dynamics Simulations : Refine docking models by incorporating solvation effects and flexible receptor residues .
- Alanine Scanning Mutagenesis : Identify critical binding residues in target proteins to validate computational hits .
- SPR Biosensing : Measure binding kinetics (Kₐ, Kd) to reconcile in silico vs. in vitro affinity rankings .
Q. How do substituent modifications influence metabolic stability and off-target effects?
- Electron-Withdrawing Groups : Introduce -Cl or -CF₃ at the 3-chlorophenyl moiety to reduce oxidative metabolism .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolite formation in hepatocyte incubations .
- Proteome Profiling : Chemoproteomics to identify off-target interactions and guide structural refinements .
Q. What methodologies assess environmental fate and ecotoxicological impacts?
- Biodegradation Studies : OECD 301B tests to quantify aerobic degradation rates in soil/water systems .
- QSAR Modeling : Predict bioaccumulation potential using logP and topological polar surface area (TPSA) .
- Aquatic Toxicity Assays : Daphnia magna LC₅₀ tests to evaluate acute ecological risks .
Q. How can solubility challenges in pharmacological testing be addressed?
- Co-Solvent Blends : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
- Amorphous Solid Dispersion : Spray-drying with HPMCAS to improve dissolution rates .
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) for pH-dependent solubility .
Q. What advanced techniques elucidate molecular interactions with biological targets?
Q. How do structural analogs inform SAR (Structure-Activity Relationship) studies?
- 3D-QSAR Models : CoMFA/CoMSIA to correlate substituent electronic properties with activity cliffs .
- Bioisosteric Replacement : Replace the thioether group with sulfone or sulfonamide to modulate potency .
- Crystallography : Compare X-ray structures of analog-target complexes to identify critical hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
